

Natural occurrence of 1,3-Propanediol in microorganisms

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An In-depth Technical Guide on the Natural Occurrence of **1,3-Propanediol** in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural biosynthesis of **1,3-propanediol** (1,3-PDO) in various microorganisms. 1,3-PDO is a valuable chemical intermediate with applications in the synthesis of polymers, such as polytrimethylene terephthalate (PTT), as well as in cosmetics, resins, and medicine.^{[1][2][3]} While chemical synthesis routes exist, the microbial production of 1,3-PDO from renewable resources like glycerol offers a more environmentally friendly and sustainable alternative.^{[1][2][3]}

Natural Producers of 1,3-Propanediol

Several microorganisms have been identified that naturally produce **1,3-propanediol**, primarily through the fermentation of glycerol. These microorganisms belong to different genera, with some of the most studied being:

- **Klebsiella:** Species such as *Klebsiella pneumoniae* are among the most efficient natural producers of 1,3-PDO.^[3] *K. pneumoniae* is a facultative anaerobe, which simplifies its cultivation compared to obligate anaerobes.^{[1][3]}
- **Clostridium:** Various species of *Clostridium*, including *Clostridium butyricum*, *Clostridium pasteurianum*, and *Clostridium bifermentans*, are well-known for their ability to produce 1,3-

PDO from glycerol under anaerobic conditions.[3][4] *C. butyricum* is considered one of the best natural producers of this diol.[4]

- Citrobacter: Species like *Citrobacter freundii* can also convert glycerol to **1,3-propanediol**. [5]
- Enterobacter: *Enterobacter agglomerans* is another microorganism capable of synthesizing 1,3-PDO from glycerol. [3][5]
- Lactobacillus: Certain species of *Lactobacillus*, such as *Lactobacillus reuteri* and *Lactobacillus diolivorans*, can produce 1,3-PDO. [1][3] These are generally recognized as safe (GRAS), which is an advantage for industrial applications. [1][3]

While many microorganisms can produce 1,3-PDO, *K. pneumoniae* and *C. butyricum* are often considered the most promising for industrial applications due to their high glycerol utilization and production yields. [1][3]

Metabolic Pathways for 1,3-Propanediol Biosynthesis

The primary metabolic pathway for the natural production of **1,3-propanediol** from glycerol involves a two-step enzymatic reduction. This pathway is part of the microorganism's strategy to regenerate NAD⁺ during anaerobic fermentation.

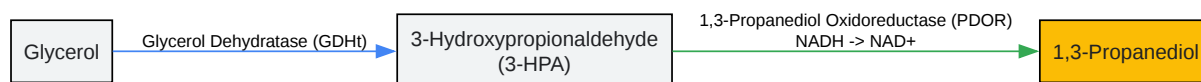
Glycerol to 1,3-Propanediol Pathway

The conversion of glycerol to **1,3-propanediol** proceeds through the following key steps:

- Dehydration of Glycerol: Glycerol is first dehydrated to form the intermediate 3-hydroxypropionaldehyde (3-HPA). This reaction is catalyzed by the enzyme glycerol dehydratase (GDHt). [1][2][3]
- Reduction of 3-HPA: The 3-HPA is then reduced to **1,3-propanediol** by the enzyme **1,3-propanediol** oxidoreductase (PDOR), which is an NADH-dependent enzyme. [1][2][3]

This reductive pathway is coupled with an oxidative pathway where another molecule of glycerol is oxidized to generate the necessary reducing equivalents (NADH) and ATP for

cellular processes. The main byproducts of the oxidative pathway can include acetate, butyrate, ethanol, and 2,3-butanediol.[6]



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Caption: Metabolic pathway of **1,3-Propanediol** synthesis from glycerol.

Novel Biosynthetic Pathway from Glucose

While the natural pathway utilizes glycerol, researchers have engineered microorganisms like *Escherichia coli* to produce **1,3-propanediol** from glucose.[5][7] One novel pathway involves the use of L-aspartate as a precursor.[5][7] This engineered pathway is divided into two modules:

- Module I (Glucose to 3-HP): Glucose is converted to 3-hydroxypropionic acid (3-HP) via L-aspartate.
- Module II (3-HP to 1,3-PDO): 3-HP is then converted to **1,3-propanediol**.

This de novo biosynthesis in a non-natural producer like *E. coli* demonstrates the potential of metabolic engineering to expand the range of substrates for 1,3-PDO production.[5][7]



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Caption: Engineered pathway for **1,3-Propanediol** synthesis from glucose.

Quantitative Data on 1,3-Propanediol Production

The production of **1,3-propanediol** varies significantly depending on the microorganism, substrate, and fermentation conditions. The following table summarizes some of the reported

quantitative data.

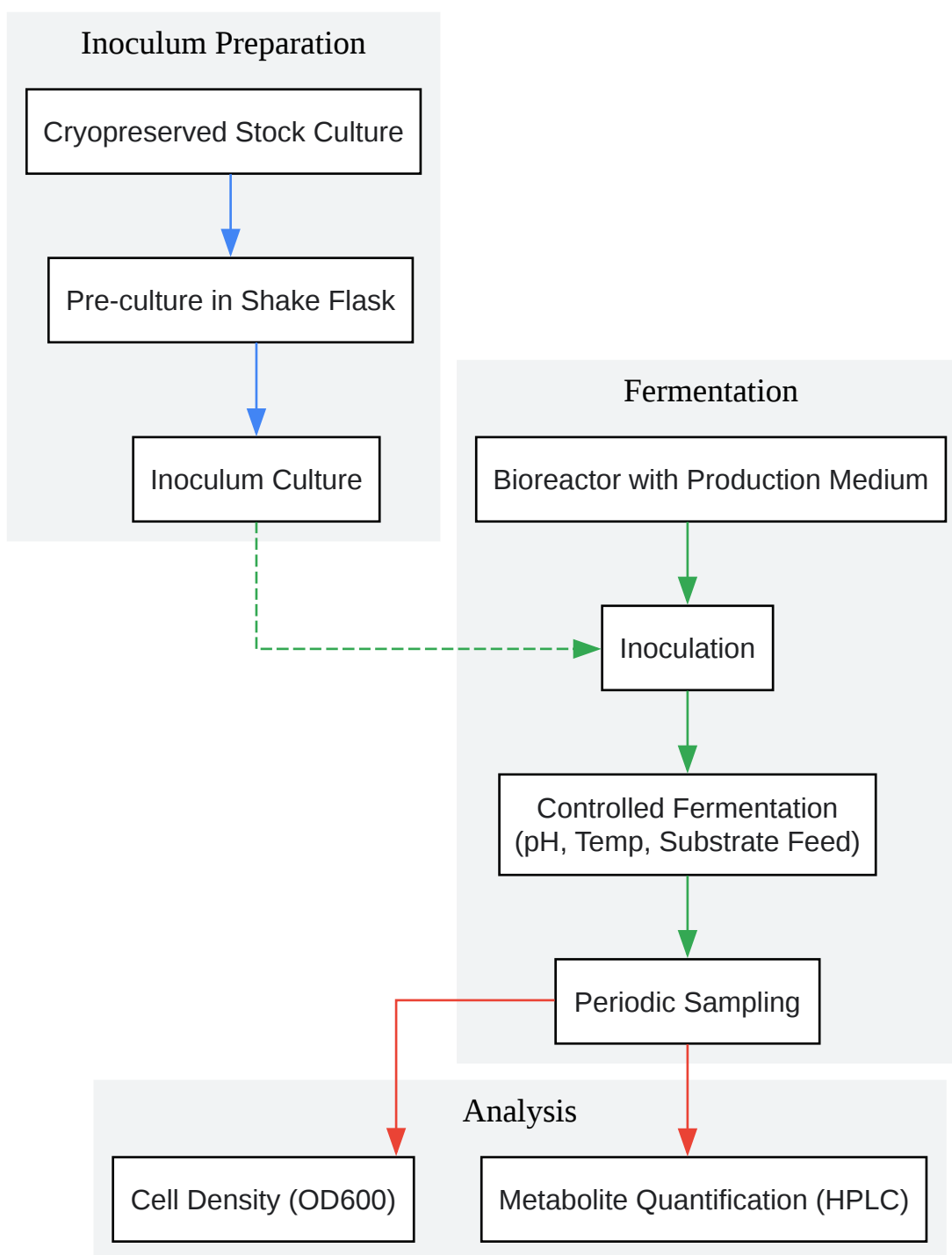
Microorg anism	Substrate (s)	Fermenta tion Mode	Titer (g/L)	Yield (mol/mol)	Productiv ity (g/L/h)	Referenc e(s)
Lactobacill us diolivorans	Glucose and Glycerol	Batch	>85	0.57	-	[3] [8]
Clostridium butyricum DSP1	Glycerol	Batch	39.1	-	-	[8]
Citrobacter freundii AD119	Glycerol	Fed-batch	53.44	-	-	[9]
Engineere d Escherichi a coli	Glucose	Fed-batch	11.21	0.51	-	[7]
Engineere d E. coli	Glycerol and Corn Starch	-	140.50 (total 3-HP and 1,3- PDO)	0.85	-	[1]
Co-culture (E. coli and K. pneumonia e)	Glucose	-	-	-	2.0	[3]
Co-culture (E. coli and C. butyricum)	-	Anaerobic Fermentati on	81.39	-	-	[3]

Experimental Protocols

This section outlines general methodologies for key experiments in the study of **1,3-propanediol** production.

Microbial Cultivation and Fermentation

A typical workflow for studying **1,3-propanediol** production involves inoculum preparation followed by fermentation.



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Caption: General experimental workflow for **1,3-Propanediol** production studies.

Inoculum Preparation:

- A cryopreserved stock of the microorganism is used to inoculate a pre-culture medium in a shake flask.
- The pre-culture is incubated under appropriate conditions (e.g., temperature, aeration) to obtain a sufficient cell density.
- This pre-culture then serves as the inoculum for the main fermentation.

Fermentation:

- **Batch Fermentation:** The bioreactor is filled with the production medium containing all necessary nutrients and the initial substrate concentration. The inoculum is added, and the fermentation proceeds without further addition of substrate.
- **Fed-Batch Fermentation:** This strategy is often used to avoid substrate inhibition and achieve higher product concentrations. After an initial batch phase, a concentrated feed of the substrate (e.g., glycerol) is added to the bioreactor, either continuously or intermittently.^[10]

Key Fermentation Parameters to Control:

- **pH:** Maintained at a specific level (e.g., 7.0) using automated addition of acid or base.
- **Temperature:** Controlled at the optimal growth temperature for the specific microorganism (e.g., 30°C or 37°C).
- **Agitation and Aeration:** Adjusted to ensure proper mixing and to maintain anaerobic or microaerobic conditions, as required.

Quantification of 1,3-Propanediol and Metabolites

The concentration of **1,3-propanediol** and other metabolites in the fermentation broth is typically determined using High-Performance Liquid Chromatography (HPLC).

General HPLC Method:

- **Sample Preparation:** Fermentation samples are centrifuged to remove microbial cells. The supernatant is then filtered through a 0.22 µm filter.

- **Chromatographic System:** An HPLC system equipped with a refractive index (RI) detector is commonly used.
- **Column:** A column suitable for separating organic acids and alcohols, such as an Aminex HPX-87H column.
- **Mobile Phase:** A dilute acid solution, such as 5 mM H₂SO₄, is typically used as the mobile phase.
- **Analysis:** The filtered sample is injected into the HPLC system. The concentration of **1,3-propanediol** is determined by comparing the peak area to a standard curve prepared with known concentrations of **1,3-propanediol**.

Genetic Engineering for Strain Improvement

To enhance the production of **1,3-propanediol**, genetic engineering techniques are employed to modify the metabolic pathways of the producing microorganisms.

Common Strategies:

- **Overexpression of Key Genes:** The genes encoding glycerol dehydratase (dhaB) and **1,3-propanediol** oxidoreductase (dhaT) can be overexpressed to increase the carbon flux towards 1,3-PDO.
- **Deletion of Byproduct Pathways:** Genes involved in the synthesis of competing byproducts, such as lactate (ldhA) and acetate (poxB), can be knocked out to redirect the metabolic flux towards 1,3-PDO production.[\[1\]](#)
- **Heterologous Expression:** The entire **1,3-propanediol** synthesis pathway can be introduced into a host organism that does not naturally produce it, such as E. coli.[\[1\]](#)[\[3\]](#)

These genetic modifications are typically achieved using standard molecular biology techniques, including PCR, gene cloning, and genome editing tools like CRISPR-Cas9.

Conclusion

The natural occurrence of **1,3-propanediol** synthesis in a variety of microorganisms provides a foundation for the development of sustainable and environmentally friendly production

processes. Through a deeper understanding of the underlying metabolic pathways and the application of advanced fermentation strategies and genetic engineering, significant improvements in titers, yields, and productivities have been achieved. Continued research in this area holds the promise of making bio-based **1,3-propanediol** a competitive alternative to its chemically synthesized counterpart for a wide range of industrial applications.

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